molecular formula C7H6N2O2 B12328277 1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-

1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-

Cat. No.: B12328277
M. Wt: 150.13 g/mol
InChI Key: ZXEJESSDBCOIQR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be reacted under acidic or basic conditions to form the desired heterocyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro- stands out due to its unique structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3,3a-dihydro-1H-pyrrolo[3,2-c]pyridine-2,4-dione

InChI

InChI=1S/C7H6N2O2/c10-6-3-4-5(9-6)1-2-8-7(4)11/h1-2,4H,3H2,(H,9,10)

InChI Key

ZXEJESSDBCOIQR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=CC=NC2=O)NC1=O

Origin of Product

United States

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